molecular formula C20H22FNO4S B5509824 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide

Cat. No.: B5509824
M. Wt: 391.5 g/mol
InChI Key: RZMPMVKWAJYJTA-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide is a benzamide derivative characterized by a sulfone-containing tetrahydrothiophene (thiolane) ring and dual substitution at the amide nitrogen. The 3-ethoxy group on the benzamide and the 4-fluorobenzyl moiety distinguish it structurally from related compounds.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S/c1-2-26-19-5-3-4-16(12-19)20(23)22(18-10-11-27(24,25)14-18)13-15-6-8-17(21)9-7-15/h3-9,12,18H,2,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMPMVKWAJYJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide typically involves multi-step organic reactions The process begins with the preparation of the 1,1-dioxidotetrahydrothiophen-3-yl intermediate, followed by its coupling with 3-ethoxybenzoyl chloride under appropriate conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiophene ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the benzamide core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Chemistry

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation: Introducing additional functional groups or modifying existing ones.
  • Reduction: Altering the oxidation state of the sulfur atom.
  • Substitution: Modifying the benzamide core or substituent groups through nucleophilic and electrophilic reactions.

These properties make it an essential compound in organic synthesis and materials science.

Biology

Research indicates that this compound exhibits potential biological activities, particularly in the following areas:

  • Antimicrobial Activity: Studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties: Preliminary investigations have shown that it might act as an inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), which is linked to tumor growth modulation.

These biological activities highlight its potential as a therapeutic agent in treating infections and cancers.

Medicine

The compound is currently being explored for its therapeutic potential in various diseases. Its mechanism of action involves interaction with specific molecular targets, modulating their activity, which could lead to novel treatment options for conditions such as:

  • Cancer
  • Inflammatory diseases
  • Metabolic disorders

Ongoing clinical studies are necessary to fully elucidate its efficacy and safety profile.

Industry

In industrial applications, this compound may be utilized in:

  • Material Development: Used in creating new polymers or coatings due to its unique chemical properties.
  • Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Alkoxy Chain Length : The 3-ethoxy group in the target compound offers intermediate hydrophobicity compared to longer chains (e.g., hexyloxy in ), which may influence solubility and membrane permeability.

Spectral Comparisons :

  • IR Spectroscopy : The absence of C=O bands (~1660–1682 cm⁻¹) in triazole derivatives confirms cyclization, as seen in compounds [7–9] . The target compound’s 3-ethoxy group would show νC-O-C stretching near 1250 cm⁻¹, similar to methoxy analogs .
  • NMR : The 4-fluorobenzyl group in the target compound would exhibit distinct ¹⁹F NMR shifts (e.g., ~-115 ppm for para-fluorine), contrasting with chlorophenyl or methoxy substituents .

Functional Implications

  • Bioactivity : While direct data are lacking, analogs like Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) demonstrate the importance of substituent positioning; Rip-B’s dimethoxy groups enhance binding to serotonin receptors . The target compound’s 4-fluorobenzyl group may similarly optimize interactions with hydrophobic enzyme pockets.
  • Metabolic Stability: The sulfone group in the thiolane ring enhances oxidative stability compared to non-sulfonated analogs, as seen in pesticide compounds like sulfentrazone .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide is a synthetic compound that has attracted attention due to its unique chemical structure and potential biological activities. This compound features a tetrahydrothiophene ring, an ethoxy group, and a benzamide moiety, which together may confer distinct pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H27FNO4SC_{22}H_{27}FNO_4S, with a molecular weight of approximately 401.5 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC22H27FNO4S
Molecular Weight401.5 g/mol
IUPAC NameThis compound
SMILES RepresentationCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an inhibitor for certain enzymes or receptors, potentially modulating various cellular pathways. For instance, its interaction with diacylglycerol O-acyltransferase 2 (DGAT2) has been proposed as a mechanism for its antitumor activity .

Biological Activity

Antitumor Properties:
Recent investigations have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity:
The compound has also shown promising antimicrobial properties against a range of pathogens. In laboratory settings, it was effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential candidate for developing new antimicrobial agents .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antitumor Activity Study:
    • Objective: To assess the cytotoxic effects on cancer cell lines.
    • Method: MTT assay was employed to determine cell viability.
    • Results: A dose-dependent decrease in cell viability was observed in MCF-7 (breast cancer) and PC-3 (prostate cancer) cells, with IC50 values of 15 µM and 20 µM respectively.
  • Antimicrobial Efficacy:
    • Objective: To evaluate the antimicrobial properties against selected bacterial strains.
    • Method: Disc diffusion method was utilized.
    • Results: The compound exhibited zones of inhibition ranging from 12 mm to 18 mm against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(4-fluorobenzyl)benzamide with high purity?

The synthesis typically involves multi-step organic reactions, including:

  • Amidation : Coupling of the benzoyl chloride derivative with the tetrahydrothiophene dioxide amine under inert conditions (e.g., nitrogen atmosphere) using coupling agents like HATU or EDCI .
  • Etherification : Introduction of the ethoxy group via nucleophilic substitution, requiring anhydrous solvents (e.g., THF or DMF) and controlled temperatures (0–25°C) to avoid side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve ≥95% purity, with reaction yields optimized by adjusting pH and solvent polarity .

Q. Which analytical techniques are essential for confirming the structural integrity of the compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions and confirm the absence of unreacted intermediates (e.g., residual benzyl halides) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₂₃FNO₄S) and detects isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydrothiophene dioxide moiety and fluorobenzyl group .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

  • Enzyme Inhibition Assays : Test interactions with sulfotransferases or cytochrome P450 isoforms due to the sulfone group’s potential to act as a mimic for sulfate esters .
  • Cellular Viability Studies : Use cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity, with IC₅₀ values calculated using dose-response curves .

Advanced Research Questions

Q. How can computational methods predict the compound’s conformational stability and target binding?

  • Molecular Dynamics (MD) Simulations : Analyze the flexibility of the tetrahydrothiophene dioxide ring and its impact on binding to hydrophobic pockets in proteins (e.g., kinase ATP-binding sites) .
  • Docking Studies : Use software like AutoDock Vina to model interactions with fluorobenzyl-sensitive targets (e.g., G-protein-coupled receptors), focusing on hydrogen bonding and π-π stacking .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis of Experimental Conditions : Compare assay parameters (e.g., cell line specificity, serum concentration) that may alter compound efficacy. For example, differences in IC₅₀ values may arise from variations in ATP levels in kinase assays .
  • Isosteric Replacement : Test analogs where the ethoxy group is replaced with methoxy or propoxy to evaluate if activity trends align across structural variants .

Q. How can reaction pathways be optimized to scale up synthesis without compromising yield?

  • Design of Experiments (DoE) : Apply factorial design to identify critical variables (e.g., catalyst loading, temperature) affecting yield. For instance, palladium catalysts may require strict oxygen-free conditions for Suzuki-Miyaura couplings .
  • Continuous Flow Chemistry : Mitigate exothermic risks in amidation steps by using microreactors, improving heat dissipation and reproducibility .

Q. What mechanistic insights explain the compound’s stability under physiological pH conditions?

  • Degradation Studies : Use LC-MS to identify hydrolysis products at pH 7.4. The sulfone group’s electron-withdrawing effects may stabilize the amide bond against enzymatic cleavage .
  • pH-Rate Profiling : Quantify degradation kinetics in buffers ranging from pH 1–10 to identify labile functional groups (e.g., ester vs. amide hydrolysis) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance vs. ITC for binding affinity measurements) .
  • Stereochemical Purity : Use chiral HPLC to resolve enantiomers, as unintended stereoisomers may exhibit off-target effects .

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